2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine
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Overview
Description
2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine typically involves the reaction of 3,5-dimethyl-1-phenylpyrazole-4-thiol with 2,4,6-trimethylpyrimidine under appropriate conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in a suitable solvent like dimethylformamide or dimethyl sulfoxide. The mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium carbonate, dimethylformamide, dimethyl sulfoxide
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, sulfides
Substitution: Various substituted pyrimidine derivatives
Scientific Research Applications
2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its unique structural features.
Materials Science: It can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic systems.
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dimethyl-1-phenylpyrazole-4-thiol
- 2,4,6-Trimethylpyrimidine
- 2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methylene)indane-1,3-dione
Uniqueness
2-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)thio)-4,6-dimethylpyrimidine is unique due to the combination of pyrazole and pyrimidine rings in its structure. This dual-ring system imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further distinguish it from similar compounds.
Properties
CAS No. |
106020-02-4 |
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Molecular Formula |
C17H18N4S |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
2-(3,5-dimethyl-1-phenylpyrazol-4-yl)sulfanyl-4,6-dimethylpyrimidine |
InChI |
InChI=1S/C17H18N4S/c1-11-10-12(2)19-17(18-11)22-16-13(3)20-21(14(16)4)15-8-6-5-7-9-15/h5-10H,1-4H3 |
InChI Key |
AHACBDKJFCKMTO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC2=C(N(N=C2C)C3=CC=CC=C3)C)C |
Origin of Product |
United States |
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